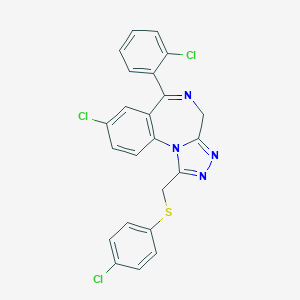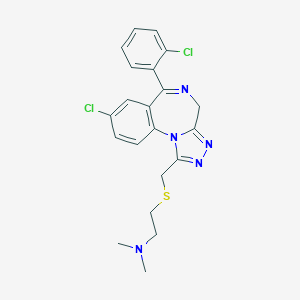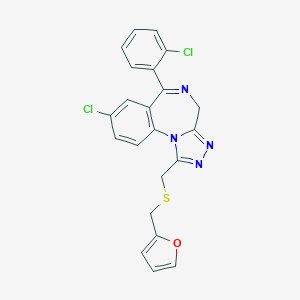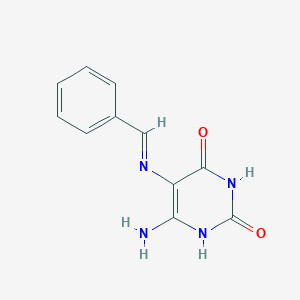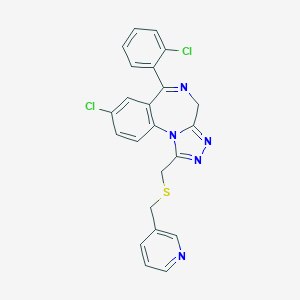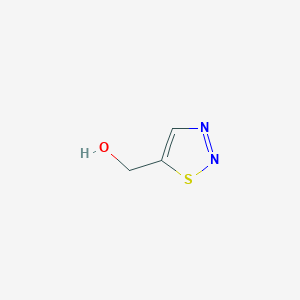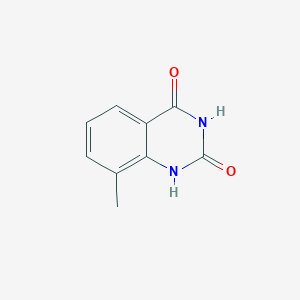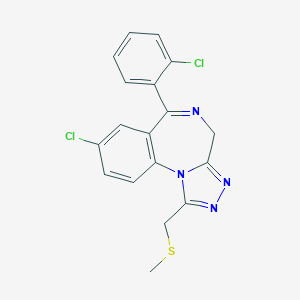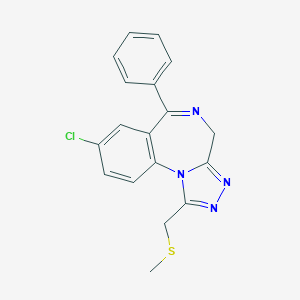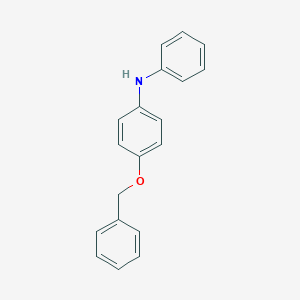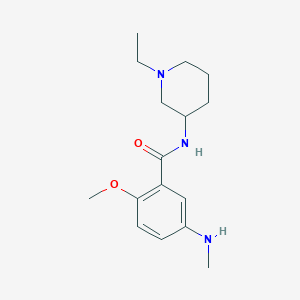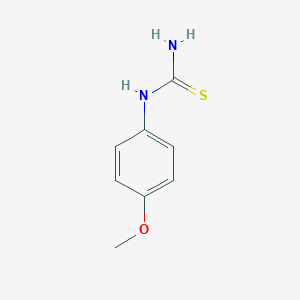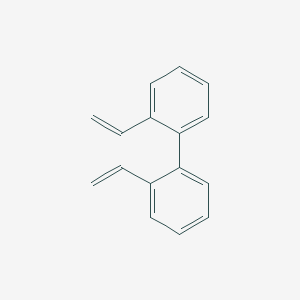
1-Ethenyl-2-(2-ethenylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2-(2-ethenylphenyl)benzene is a chemical compound that is also known as styrene. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the production of polystyrene, which is a widely used plastic material.
作用機序
The mechanism of action of styrene involves its ability to polymerize with other monomers to form polymers. This process involves the formation of covalent bonds between the monomers, which results in the formation of a polymer chain.
生化学的および生理学的効果
Styrene has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that styrene exposure can cause respiratory irritation, eye irritation, and skin irritation. Long-term exposure to styrene has also been shown to cause neurological effects such as headaches, dizziness, and fatigue.
実験室実験の利点と制限
Styrene has various advantages and limitations for lab experiments. Its ability to polymerize with other monomers makes it a useful tool for the synthesis of various polymers. However, its toxicity and potential health hazards make it a challenging compound to work with in the laboratory.
将来の方向性
There are various future directions for the study of styrene. One area of research is the development of new methods for the synthesis of styrene that are more efficient and environmentally friendly. Another area of research is the study of the potential health effects of styrene exposure and the development of new methods for reducing exposure in the workplace. Additionally, the use of styrene in the production of new materials and products is an area of ongoing research.
合成法
The synthesis of styrene can be achieved through various methods such as the dehydrogenation of ethylbenzene or the decarboxylation of cinnamic acid. The most commonly used method is the dehydrogenation of ethylbenzene, which involves the use of a catalyst such as iron oxide.
科学的研究の応用
Styrene has been extensively studied for its various applications in scientific research. It is used as a monomer in the production of polymers such as polystyrene, which is widely used in the manufacturing of various products such as packaging materials, insulation, and disposable cups. Styrene is also used as a solvent in various industries such as the rubber and plastic industries.
特性
CAS番号 |
34919-47-6 |
|---|---|
製品名 |
1-Ethenyl-2-(2-ethenylphenyl)benzene |
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
1-ethenyl-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C16H14/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
InChIキー |
AWJRNSCCZLNMTE-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
正規SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



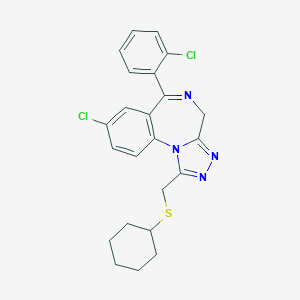
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
